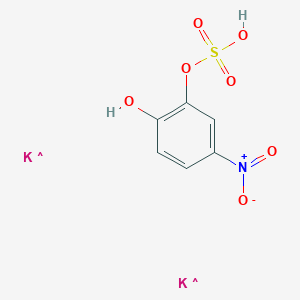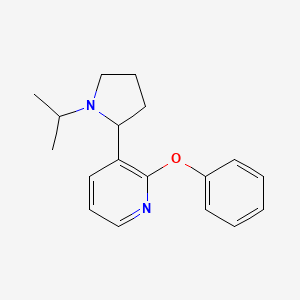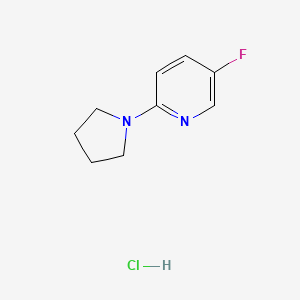
CID 131848279
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt involves the nitration of catechol followed by sulfonation and neutralization with potassium hydroxide. The general synthetic route can be summarized as follows:
Nitration: Catechol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrocatechol.
Sulfonation: The 4-nitrocatechol is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.
Neutralization: The resulting product is neutralized with potassium hydroxide to form the dipotassium salt.
化学反应分析
1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions include quinones, amino derivatives, and substituted catechols .
科学研究应用
1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving enzyme inhibition and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
相似化合物的比较
1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt can be compared with other similar compounds such as:
4-Nitrocatechol: Similar structure but lacks the sulfate group.
Catechol: Lacks both the nitro and sulfate groups.
4-Nitrophenol: Contains a nitro group but lacks the catechol structure.
The uniqueness of 1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt lies in its combination of nitro and sulfate groups, which confer distinct chemical and biological properties .
属性
分子式 |
C6H5K2NO7S |
|---|---|
分子量 |
313.37 g/mol |
InChI |
InChI=1S/C6H5NO7S.2K/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13;;/h1-3,8H,(H,11,12,13);; |
InChI 键 |
FRSZMHGEAYKGOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O.[K].[K] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B11823347.png)


![4-aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B11823363.png)

![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione](/img/structure/B11823371.png)
![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B11823383.png)

![tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B11823410.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)


